molecular formula C16H16N4O4S B14937343 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide

カタログ番号: B14937343
分子量: 360.4 g/mol
InChIキー: GIRRPTXDGCLGLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic small molecule characterized by a quinazolinone core substituted with methoxy groups at positions 6 and 7, linked via a propanamide bridge to a 1,3-thiazol-2-yl moiety. Its molecular formula is C₁₆H₁₆N₄O₄S, with a molecular weight of 360.39 g/mol .

特性

分子式

C16H16N4O4S

分子量

360.4 g/mol

IUPAC名

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C16H16N4O4S/c1-23-12-7-10-11(8-13(12)24-2)18-9-20(15(10)22)5-3-14(21)19-16-17-4-6-25-16/h4,6-9H,3,5H2,1-2H3,(H,17,19,21)

InChIキー

GIRRPTXDGCLGLN-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC=CS3)OC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under reflux conditions.

    Coupling of Quinazolinone and Thiazole: The final step involves the coupling of the quinazolinone and thiazole moieties through a propanamide linker. This can be achieved by reacting the quinazolinone derivative with a thiazole-containing amine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

生物活性

The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a derivative of quinazolinone and thiazole, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

  • Molecular Formula: C20H22N4O4S
  • Molecular Weight: 398.48 g/mol
  • IUPAC Name: 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Quinazolinone Core: Cyclization of anthranilic acid derivatives with formamide.
  • Methoxy Group Introduction: Methylation reactions using dimethyl sulfate or methyl iodide.
  • Thiazole Attachment: Coupling the quinazolinone with thiazole derivatives through amide bond formation.

Antibacterial Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antibacterial activity. The compound was tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 8 µg/mL , showing potent activity against resistant strains .

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition: It may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Receptor Interaction: The compound can bind to specific receptors, modulating cellular signaling pathways.

Cytotoxicity and Safety Profile

In vitro studies have shown that the compound is non-toxic to human endothelial cells (HUVEC) and liver cells (HepG2), with a cytotoxic concentration (CC50) greater than 50 µM . This suggests a favorable safety profile for potential therapeutic applications .

Study 1: Antibacterial Efficacy

In a comparative study, the compound was evaluated alongside other quinazolinone derivatives for its ability to inhibit bacterial growth. Results indicated that it outperformed several analogs in terms of potency against MRSA, with IC50 values significantly lower than those of traditional antibiotics .

CompoundMIC (µg/mL)IC50 (µM)
Tested Compound4–81.21
Compound A165.00
Compound B3210.00

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound exhibits good metabolic stability with a half-life greater than 372.8 minutes in plasma and approximately 24.5 minutes in liver microsomes. This suggests potential for oral bioavailability and effective therapeutic dosing .

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural homology with several derivatives, primarily differing in substituents on the quinazolinone ring or the terminal amide group. Below is a detailed comparison based on molecular properties, synthetic data, and biological relevance:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Relevance
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide (Target Compound) C₁₆H₁₆N₄O₄S 360.39 6,7-dimethoxyquinazolinone, thiazol-2-yl Not reported Glucokinase activation (inferred)
3-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide (PDB: 4ISE) C₁₅H₁₃FN₄O₃S 348.35 6-fluoroquinazolinone, thiazol-2-yl Not reported Glucokinase activator (crystal structure)
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide C₂₃H₂₁N₃O₄ 403.43 6,7-dimethoxyquinazolinone, naphthyl Not reported No reported activity
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 346.43 Oxadiazole-thioether, thiazol-2-yl 135–136 Alkaline phosphatase screening
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8e) C₁₅H₁₄N₄O₂S₂ 346.43 Oxadiazole-thioether, 5-methylthiazole 117–118 Alkaline phosphatase screening

Key Observations

Quinazolinone Substitution Effects: The target compound’s 6,7-dimethoxy groups contrast with the 6-fluoro substituent in the glucokinase-bound analog (4ISE). The fluorinated analog (4ISE) demonstrated direct interaction with human glucokinase, as evidenced by its co-crystal structure (PDB: 4ISE), suggesting that halogenation at position 6 may optimize allosteric activation .

Terminal Amide Group Variations :

  • Replacement of the thiazol-2-yl group with naphthyl (as in C₂₃H₂₁N₃O₄) increases hydrophobicity, which may reduce solubility but improve membrane permeability .
  • Compounds with oxadiazole-thioether linkages (e.g., 8d, 8e) exhibit higher melting points (135–158°C), indicating greater crystalline stability compared to the target compound .

The 6-fluoro analog’s glucokinase activation highlights the importance of quinazolinone modifications in targeting metabolic enzymes .

Table 2: Spectroscopic and Computational Data

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Computational Tools Used
Target Compound Not reported Not reported Not reported Multiwfn (wavefunction analysis)
8d (Oxadiazole-thioether derivative) 3250 (N–H), 1680 (C=O) 7.75 (s, 1H, thiazole), 2.35 (s, 3H, CH₃) 165.5 (C=O), 121.8 (C–S) WinGX (crystallography)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。